![molecular formula C10H10BrN3O2 B4189108 (6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)formamide](/img/structure/B4189108.png)
(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)formamide
Overview
Description
(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)formamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)formamide varies depending on its application. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting various enzymes and signaling pathways. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and interfering with their metabolic processes. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties, such as fluorescence and conductivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)formamide depend on its concentration, exposure time, and the target organism or cell type. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate various signaling pathways. However, more research is needed to determine its safety and efficacy in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using (6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)formamide in lab experiments include its high yield and purity, ease of synthesis, and potential applications in various fields. However, its limitations include its relatively high cost, potential toxicity, and limited availability.
Future Directions
There are several future directions for the research and development of (6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)formamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the product.
2. Investigation of the safety and efficacy of this compound in vivo, including its pharmacokinetics and pharmacodynamics.
3. Development of novel materials based on (6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)formamide for various applications, such as sensing, imaging, and drug delivery.
4. Identification of new targets and mechanisms of action for this compound in medicinal chemistry.
5. Study of the environmental fate and toxicity of (6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)formamide and its potential applications in water treatment and pollution control.
In conclusion, (6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)formamide is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its derivatives.
Scientific Research Applications
(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)formamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, it has been studied for its potential use in water treatment and pollution control.
properties
IUPAC Name |
N-(6-bromo-1,3-dimethyl-2-oxobenzimidazol-5-yl)formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c1-13-8-3-6(11)7(12-5-15)4-9(8)14(2)10(13)16/h3-5H,1-2H3,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLPFFMMXZMXOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC=O)Br)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)formamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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